molecular formula C5H9ClFN B1484590 2-Fluoropent-4-yn-1-amine hydrochloride CAS No. 2098024-36-1

2-Fluoropent-4-yn-1-amine hydrochloride

Cat. No. B1484590
CAS RN: 2098024-36-1
M. Wt: 137.58 g/mol
InChI Key: RJTZKNSWVDNRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoropent-4-yn-1-amine hydrochloride, also known as 2FPH, is an organic compound with a unique chemical structure, and it has been studied extensively for its potential applications in drug development, biochemistry, and physiology. 2FPH is a chiral molecule, which means it has two distinct forms that are mirror images of each other. It has been used as a starting material in the synthesis of drugs and other compounds, and it has been studied for its potential as a therapeutic agent.

Scientific Research Applications

2-Fluoropent-4-yn-1-amine hydrochloride has been studied extensively for its potential applications in drug development, biochemistry, and physiology. It has been used as a starting material in the synthesis of drugs and other compounds, and it has been studied for its potential as a therapeutic agent. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been studied for its potential to modulate the activity of certain enzymes and receptors.

Mechanism of Action

2-Fluoropent-4-yn-1-amine hydrochloride is a chiral molecule, meaning it has two distinct forms that are mirror images of each other. The two forms, designated (R)-2-Fluoropent-4-yn-1-amine hydrochloride and (S)-2-Fluoropent-4-yn-1-amine hydrochloride, have different properties and can interact with different molecules. The exact mechanism of action of 2-Fluoropent-4-yn-1-amine hydrochloride is not well understood, but it is believed to act as an inhibitor of certain enzymes and receptors.
Biochemical and Physiological Effects
2-Fluoropent-4-yn-1-amine hydrochloride has been studied for its potential to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of certain enzymes in the liver, including cytochrome P450 and UDP-glucuronosyltransferase. It has also been shown to inhibit the activity of certain receptors in the brain, including serotonin and dopamine receptors. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Fluoropent-4-yn-1-amine hydrochloride in lab experiments is its low cost and availability. It is relatively easy to synthesize, and it is widely available in both chemical and biological research laboratories. However, there are some limitations to its use. It is a chiral molecule, meaning it has two distinct forms that are mirror images of each other, and this can complicate the analysis of the results. In addition, it is not yet fully understood how it interacts with other molecules and how it affects biochemical and physiological processes.

Future Directions

The potential of 2-Fluoropent-4-yn-1-amine hydrochloride as a therapeutic agent is still being explored. Further research is needed to better understand its mechanism of action and its potential applications in drug development. In addition, more research is needed to understand how it interacts with other molecules and how it affects biochemical and physiological processes. Finally, more research is needed to understand the potential advantages and limitations of using 2-Fluoropent-4-yn-1-amine hydrochloride in lab experiments.

properties

IUPAC Name

2-fluoropent-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN.ClH/c1-2-3-5(6)4-7;/h1,5H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTZKNSWVDNRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropent-4-yn-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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